4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine
CAS No.: 338404-30-1
Cat. No.: VC5800729
Molecular Formula: C19H21N3O
Molecular Weight: 307.397
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338404-30-1 |
|---|---|
| Molecular Formula | C19H21N3O |
| Molecular Weight | 307.397 |
| IUPAC Name | 4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine |
| Standard InChI | InChI=1S/C19H21N3O/c1-23-13-7-12-20-19-17-11-6-5-10-16(17)18(21-22-19)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3,(H,20,22) |
| Standard InChI Key | DRSAPWBKSVMDKU-UHFFFAOYSA-N |
| SMILES | COCCCNC1=NN=C(C2=CC=CC=C21)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound features a phthalazine core substituted with a benzyl group at position 4 and a 3-methoxypropylamine group at position 1 (Figure 1). This structure confers unique electronic properties, making it amenable to further functionalization .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Likely soluble in DMSO, DMF | |
| Stability | Stable under inert conditions |
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via N-alkylation of 4-benzylphthalazin-1(2H)-one with 3-methoxypropylamine under basic conditions (e.g., KCO) in polar aprotic solvents like DMF or acetonitrile . A representative pathway is:
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Step 1: Activation of phthalazinone with ethyl acrylate to form an intermediate ester.
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Step 2: Hydrazinolysis to generate a hydrazide derivative.
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Step 3: Coupling with 3-methoxypropylamine via azide or DCC-mediated reactions .
Industrial-scale production by MolCore BioPharmatech and 001Chemical emphasizes ISO-certified protocols, ensuring high purity (>97%) .
Pharmacological Applications
Table 2: Comparative Pharmacological Data for Phthalazinone Derivatives
| Compound | Target | IC (μM) | Cell Line Tested | Source |
|---|---|---|---|---|
| DDT26 | BRD4 | 0.237 ± 0.093 | MCF-7, TNBC | |
| 4-Benzyl-N-(4-MeO-Ph) | PARP1 | 4.289 ± 1.807 | HCT-116 |
Industrial and Research Use
Role as an API Intermediate
The compound serves as a critical intermediate in synthesizing:
Spectral Characterization
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H NMR (400 MHz, DMSO-d): δ 8.45 (s, 1H, phthalazine-H), 7.32–7.25 (m, 5H, benzyl-H), 3.42 (t, 2H, OCH), 3.24 (s, 3H, OCH) .
Future Research Directions
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